molecular formula C8H8ClN3O B2605152 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 2225146-62-1

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2605152
CAS No.: 2225146-62-1
M. Wt: 197.62
InChI Key: PXQGKICSAWAILB-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with chlorine, methoxy, and methyl substituents at specific positions. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate to form the pyrazole ring, followed by methylation and methoxylation reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom. Coupling reactions can produce more complex heterocyclic compounds with extended conjugation .

Scientific Research Applications

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

Uniqueness

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-4-methoxy-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-12-8-5(4-10-12)6(13-2)3-7(9)11-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQGKICSAWAILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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